molecular formula C8H15F3O2S B12851689 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane CAS No. 68058-56-0

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane

Cat. No.: B12851689
CAS No.: 68058-56-0
M. Wt: 232.27 g/mol
InChI Key: UURXWCXKJIPEMW-UHFFFAOYSA-N
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Description

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is a chemical compound with the molecular formula C8H15F3O2S and a molecular weight of 232.26 g/mol . This compound is characterized by the presence of trifluoromethyl, ethylthio, and diethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane typically involves the reaction of trifluoroacetaldehyde diethyl acetal with an appropriate thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the ethylthio group.

    Substitution: The diethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the diethoxy groups.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with reduced sulfur functionalities.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The ethylthio group can participate in thiol-disulfide exchange reactions, potentially affecting protein function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is unique due to the combination of trifluoromethyl, ethylthio, and diethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

68058-56-0

Molecular Formula

C8H15F3O2S

Molecular Weight

232.27 g/mol

IUPAC Name

1,1-diethoxy-1-ethylsulfanyl-2,2,2-trifluoroethane

InChI

InChI=1S/C8H15F3O2S/c1-4-12-8(13-5-2,14-6-3)7(9,10)11/h4-6H2,1-3H3

InChI Key

UURXWCXKJIPEMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(F)(F)F)(OCC)SCC

Origin of Product

United States

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